molecular formula C13H13F3N2O3S B2582811 3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034613-73-3

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2582811
CAS No.: 2034613-73-3
M. Wt: 334.31
InChI Key: ZLGBNDCZBLPQHR-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H13F3N2O3S and its molecular weight is 334.31. The purity is usually 95%.
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Scientific Research Applications

Catalyst and Synthesis Applications

Trifluoromethanesulfonic acid has been recognized for its catalytic properties, particularly in inducing 5-endo cyclisations of homoallylic sulfonamides to yield pyrrolidines. These reactions favor the formation of pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would typically produce piperidines. This demonstrates the sulfonamide group's ability to terminate cationic cascades efficiently, leading to the formation of complex polycyclic systems (Haskins & Knight, 2002).

Chemical Synthesis and Reactivity

The synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations showcases the utility of N-[3-(Trifluoromethyl)homoallyl]sulfonamides. This process leads to 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, highlighting the role of sulfonamides in synthesizing optically active prolines with fluorinated groups at the 4-position (Nadano, Iwai, Mori, & Ichikawa, 2006).

Antimicrobial Applications

The synthesis of novel functionalized N-sulfonates has been explored for their potential biological activity. These sulfonates, which contain pyridyl, quinolyl, and isoquinolyl functional groups, have been screened for antimicrobial and antifungal activities. Among the compounds tested, a specific compound demonstrated high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi, showcasing the potential of sulfonamide derivatives in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Organocatalysis

A study on 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether demonstrated its efficacy as a bifunctional organocatalyst for the asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. The catalyst facilitated syn-selective adducts with excellent yields, diastereoselectivities, and enantioselectivities. This highlights the role of sulfonamide derivatives in enhancing the efficiency and selectivity of organic reactions (Wang, Yu, Liu, & Peng, 2009).

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGBNDCZBLPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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